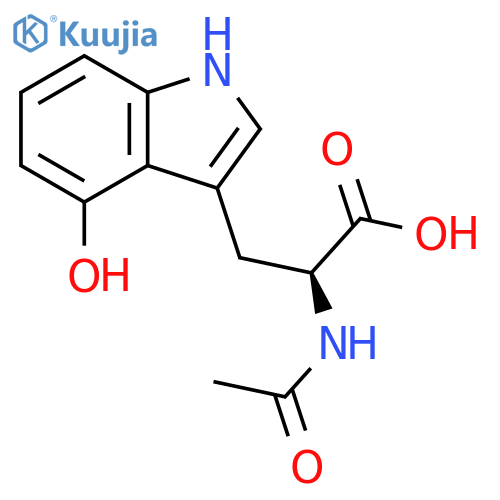Cas no 2680618-97-5 (Tryptophan, N-acetyl-4-hydroxy-)
N-アセチル-4-ヒドロキシトリプトファンは、トリプトファンの誘導体であり、セロトニンやメラトニンの生合成経路において重要な中間体です。この化合物は、ヒドロキシル基とアセチル基の修飾により、高い生体適合性と安定性を示します。特に神経科学分野での研究用途に適しており、神経伝達物質の代謝研究や睡眠・覚醒リズムに関する実験に有用です。その化学的特性から、細胞膜透過性が向上しており、in vitroおよびin vivo試験での利用が可能です。また、標準的な保存条件下で長期安定性を保つため、実験の再現性確保に貢献します。

2680618-97-5 structure
商品名:Tryptophan, N-acetyl-4-hydroxy-
CAS番号:2680618-97-5
MF:C13H14N2O4
メガワット:262.261263370514
CID:5261556
Tryptophan, N-acetyl-4-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Tryptophan, N-acetyl-4-hydroxy-
-
- インチ: 1S/C13H14N2O4/c1-7(16)15-10(13(18)19)5-8-6-14-9-3-2-4-11(17)12(8)9/h2-4,6,10,14,17H,5H2,1H3,(H,15,16)(H,18,19)/t10-/m0/s1
- InChIKey: UYEUOZFIXWQBPK-JTQLQIEISA-N
- ほほえんだ: C(O)(=O)[C@H](CC1C2=C(C=CC=C2O)NC=1)NC(C)=O
Tryptophan, N-acetyl-4-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-369986-0.5g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 0.5g |
$1646.0 | 2025-03-18 | |
| Enamine | EN300-369986-0.25g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 0.25g |
$1577.0 | 2025-03-18 | |
| Enamine | EN300-369986-5.0g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 5.0g |
$4972.0 | 2025-03-18 | |
| Enamine | EN300-369986-10.0g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 10.0g |
$7373.0 | 2025-03-18 | |
| Enamine | EN300-369986-2.5g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 2.5g |
$3362.0 | 2025-03-18 | |
| Enamine | EN300-369986-1.0g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 1.0g |
$1714.0 | 2025-03-18 | |
| Enamine | EN300-369986-0.05g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 0.05g |
$1440.0 | 2025-03-18 | |
| Enamine | EN300-369986-0.1g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 0.1g |
$1508.0 | 2025-03-18 |
Tryptophan, N-acetyl-4-hydroxy- 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
2680618-97-5 (Tryptophan, N-acetyl-4-hydroxy-) 関連製品
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
